Home > Products > Screening Compounds P7012 > 4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine -

4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-3766279
CAS Number:
Molecular Formula: C23H23FN6O
Molecular Weight: 418.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiols

  • Compound Description: This class of compounds was synthesized by reacting thiourea with 3-methyl-1-phenyl-4-arylidene-2-pyrazolin-5-ones in the presence of ethanolic potassium hydroxide. [] The reaction mechanism and further reactions of these thiols with various reagents were also investigated. []

(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone

  • Compound Description: This compound was synthesized to explore its cytotoxic activity. It exhibited activity against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines with IC50 values ranging from 5.00 to 32.52 μM. [, ] Additionally, it showed potent inhibitory activity against various receptor tyrosine kinases, including EGFR, FGFR, IR, and VEGFR, with the most potent inhibition against FGFR (IC50 = 5.18 μM). [, ]

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

  • Compound Description: This compound is a hybrid molecule designed by combining pyrazolo[3,4-d]pyrimidine and thieno[3,2-d]pyrimidine moieties. [] It was synthesized from 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine by reacting with Vilsmeier-Haack reagent followed by treatment with ammonium carbonate. [] The study suggests promising biological activity for this compound. []

1-Methyl-4-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound's crystal structure reveals a slightly non-planar pyrazolopyrimidine unit. [] Crystal packing is stabilized by offset head-to-tail π-stacking interactions between the pyrazolopyrimidine units and weak C—H...N hydrogen bonds. []

1-Methyl-3-(2-methylphenyl)-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound, structurally characterized by X-ray crystallography, exhibits a slightly twisted pyrazolopyrimidine unit. [] The crystal packing displays columns formed along the b-axis direction due to π-stacking and offset π-stacking interactions. []

5-Anilino-3-benzylsulfanyl-6-(3-chloroanilino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This compound's crystal structure reveals the benzyl, 3-chloroanilino, phenyl, and anilino groups forming dihedral angles of 85.95(6), 29.63(7), 28.55(1), and 87.48(6)° with the pyrazolo[3,4-d]pyrimidine unit, respectively. [] The crystal structure is characterized by an intramolecular N—H⋯N hydrogen bond and intermolecular N—H⋯O hydrogen bonds. []

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

  • Compound Description: This compound, a hybrid molecule combining a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone framework with a thieno[2,3-d]pyrimidine moiety, was synthesized efficiently via a FeCl3-SiO2 catalyzed reaction. []

4-Aryl-4,5-dihydro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acids

  • Compound Description: This group of compounds was synthesized by a benzilic acid rearrangement of 4-aroyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines in the presence of sodium hydroxide in dimethyl sulfoxide. [] These carboxylic acids can be oxidized to their corresponding 4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines by potassium ferricyanide with the release of carbon dioxide. []

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea (Compound 1)

  • Compound Description: This compound served as a lead compound in a study focused on developing inhibitors for FLT3 and VEGFR2. [] While exhibiting inhibitory activity, compound 1 had low potency against both targets. []

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (Compound 33)

  • Compound Description: Identified through structure-activity relationship studies based on compound 1, this compound emerged as a multikinase inhibitor with potent activity against FLT3 and VEGFR2. [] It demonstrated significant antitumor activity in an MV4-11 xenograft mouse model of acute myeloid leukemia (AML). []

3,6-Dimethyl-1-phenyl-4-[3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)anilino]-1H-pyazolo[3,4-d]pyrimidine (Compound 8b)

  • Compound Description: This compound showed the highest growth inhibitory activity among a series of tested compounds against the human breast adenocarcinoma (MCF-7) cell line with an IC50 of 28.157 µg/mL. []

Aryl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones (II)

  • Compound Description: This class of compounds was synthesized by nucleophilic aroylation of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aromatic aldehydes using 1,3-dimethylbenzimidazolium iodide as a catalyst. []

Aryl 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones (III)

  • Compound Description: Similar to the aryl 1-phenyl analogs, these compounds were synthesized by reacting 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with aromatic aldehydes using the same catalytic system. []

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (Compound 18b)

  • Compound Description: This compound is a potent FLT3 inhibitor discovered through structure-activity relationship studies and exhibited significant antipsoriatic effects in a K14-VEGF transgenic mouse model. []

N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (Compound 13a)

  • Compound Description: This compound demonstrated the most potent antitumor activity within a series of new 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against the human breast adenocarcinoma cell line MCF7 (IC50 = µM). []
Overview

4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The molecular formula for this compound is C22H21FN6OC_{22}H_{21}FN_{6}O, indicating a structure that includes fluorine, nitrogen, and oxygen atoms, which are crucial for its biological interactions.

Source and Classification

The compound is classified under heterocyclic compounds, specifically as a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The presence of the piperazine moiety further enhances its potential as a therapeutic agent by influencing its pharmacokinetic properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves several key steps:

  1. Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is often achieved through cyclization reactions involving appropriate precursors that contain both pyrazole and pyrimidine functionalities.
  2. Substitution Reactions: The introduction of the piperazine and methoxybenzyl groups can be accomplished via nucleophilic substitution reactions. For instance, the piperazine ring can be formed by reacting an appropriate amine with a suitable halogenated precursor.
  3. Fluorination: The introduction of the fluorine atom at the 3-position of the benzyl group can be performed using fluorinating agents under controlled conditions to ensure selectivity.

The synthetic routes may vary based on the availability of starting materials and desired yield, with researchers exploring multiple pathways to optimize efficiency and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine features a complex arrangement of rings and substituents:

  • Pyrazolo[3,4-d]pyrimidine Core: This bicyclic structure is characterized by two fused rings containing nitrogen atoms.
  • Piperazine Ring: A six-membered ring containing two nitrogen atoms that provides flexibility and enhances solubility.
  • Fluorinated Benzyl Group: The presence of a fluorine atom contributes to the compound's lipophilicity and may influence its interaction with biological targets.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to predict its behavior in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

The compound undergoes various chemical reactions that can be exploited in medicinal chemistry:

  1. Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile in reactions with electrophiles, allowing for further functionalization.
  2. Electrophilic Aromatic Substitution: The aromatic rings in the structure can participate in electrophilic substitution reactions, which may modify their electronic properties.
  3. Deprotonation/Reprotonation: The presence of basic nitrogen atoms allows for proton transfer reactions that can affect solubility and reactivity.

These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacokinetic profile .

Mechanism of Action

Process and Data

The mechanism of action for 4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine primarily involves its interaction with specific biological targets:

  • Inhibition of Kinases: Many pyrazolo[3,4-d]pyrimidines act as kinase inhibitors, disrupting signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis: Studies have shown that this compound can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .

Quantitative analysis often involves determining IC50 values against various cancer cell lines to assess potency.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Molecular Weight: Approximately 394.44 g/mol.
  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH.

Chemical properties include:

  • Stability: The compound's stability can be influenced by environmental factors such as light and temperature.
  • Reactivity: It exhibits reactivity typical of aromatic compounds, particularly in electrophilic substitution reactions .
Applications

Scientific Uses

The primary applications of 4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine are in medicinal chemistry and pharmacology:

  1. Anticancer Research: Its potential as an anticancer agent is being explored through various preclinical studies aimed at identifying effective treatment regimens.
  2. Drug Development: The compound serves as a lead structure for developing new drugs targeting specific kinases involved in cancer progression.
  3. Biological Studies: It is used in studies investigating cellular mechanisms related to apoptosis and cell signaling pathways .

Properties

Product Name

4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine

Molecular Formula

C23H23FN6O

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C23H23FN6O/c1-31-21-8-7-17(13-20(21)24)15-28-9-11-29(12-10-28)22-19-14-27-30(23(19)26-16-25-22)18-5-3-2-4-6-18/h2-8,13-14,16H,9-12,15H2,1H3

InChI Key

RNJYPNNAMQWUOF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5)F

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.